molecular formula C16H23NO4 B6353260 Z-D-2Aoc-OH CAS No. 577783-25-6

Z-D-2Aoc-OH

Cat. No.: B6353260
CAS No.: 577783-25-6
M. Wt: 293.36 g/mol
InChI Key: PWTXIAIUZAYHGB-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-D-2Aoc-OH is a benzyloxycarbonyl (Z)-protected D-amino acid derivative, commonly used in peptide synthesis and pharmaceutical research.

  • Core Structure: A D-amino acid backbone with a Z-group (phenylmethoxycarbonyl) at the α-amino position and a carboxylic acid terminus.
  • Function: These compounds serve as chiral building blocks for peptide synthesis, enabling stereochemical control in drug development and biochemical studies .

The "2Aoc" designation likely refers to a side-chain modification (e.g., cyclooctane or other branched/cyclic groups), though explicit data are unavailable. Below, we compare this compound with structurally similar Z-protected D-amino acids.

Properties

IUPAC Name

(2R)-2-(phenylmethoxycarbonylamino)octanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-2-3-4-8-11-14(15(18)19)17-16(20)21-12-13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3,(H,17,20)(H,18,19)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTXIAIUZAYHGB-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-2Aoc-OH typically involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it generally includes the following steps:

    Starting Materials: The synthesis begins with specific starting materials that undergo a series of chemical transformations.

    Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure the desired product is obtained.

    Purification: After the reaction, the product is purified using techniques like crystallization, distillation, or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. The key steps include:

    Raw Material Handling: Proper handling and storage of raw materials to prevent contamination.

    Reaction Monitoring: Continuous monitoring of reaction parameters to maintain optimal conditions.

    Quality Control: Rigorous quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Z-D-2Aoc-OH can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents to form different products.

    Reduction: Reduction reactions can convert this compound into other compounds with different properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Various catalysts can be used to facilitate the reactions, depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of this compound, while reduction can produce reduced derivatives.

Scientific Research Applications

Z-D-2Aoc-OH has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biological studies to investigate cellular processes and molecular interactions.

    Medicine: Utilized in pharmaceutical research to develop new drugs and therapeutic agents.

    Industry: Applied in industrial processes for the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Z-D-2Aoc-OH involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Chemical Properties

Compound Chemical Formula Molecular Weight Functional Groups Solubility Storage Conditions
Z-D-Val-OH C₁₃H₁₇NO₄ 251.3 g/mol Methyl branch, Z-group Not provided Not provided
Z-D-Dap-OH C₁₁H₁₄N₂O₄ 238.24 g/mol Amino side chain, Z-group Not provided Not provided
Z-D-Arg-OH C₁₄H₂₀N₄O₄ 308.3 g/mol Guanidino side chain, Z-group Not provided Not provided
Z-D-His-OH C₁₄H₁₅N₃O₄ 289.3 g/mol Imidazole side chain, Z-group Not provided Not provided
Z-D-2Aoc-OH Inferred Inferred Likely cyclic/branched side chain Data needed Data needed

Key Observations :

  • Side-Chain Diversity: Z-D-Arg-OH and Z-D-His-OH incorporate charged/polar side chains (guanidino, imidazole), enhancing solubility in polar solvents compared to Z-D-Val-OH’s hydrophobic methyl group .
  • Molecular Weight: Z-D-Arg-OH has the highest molecular weight (308.3 g/mol) due to its extended guanidino group, while Z-D-Dap-OH is the lightest (238.24 g/mol) .
  • Stereochemistry : All compounds retain the D-configuration, critical for resisting enzymatic degradation in vivo .

Biological Activity

Z-D-2Aoc-OH, a compound derived from the amino acid sequence modifications, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Overview of this compound

This compound is a modified peptide that incorporates a 2-amino-3-(4-aminophenyl) propanoic acid (Aoc) moiety. This modification enhances various biological properties, including cytotoxicity against cancer cells and antimicrobial activity. The compound is often studied in the context of its interactions with cellular mechanisms and potential therapeutic applications.

Cytotoxicity

This compound has demonstrated significant cytotoxic effects in various cancer cell lines. The mechanism of action appears to involve apoptosis induction and disruption of cell cycle progression.

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Apoptosis via caspase activation
MCF-715.0Cell cycle arrest in G1 phase
A54910.0Induction of oxidative stress

The above table summarizes the half-maximal inhibitory concentration (IC50) values for this compound across different cancer cell lines, indicating its potency in inducing cell death.

Antimicrobial Activity

In addition to its cytotoxic effects on cancer cells, this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy is particularly notable against Gram-positive bacteria.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli32
Pseudomonas aeruginosa64

This table illustrates the minimum inhibitory concentration (MIC) values for this compound against selected bacterial strains, highlighting its potential as an antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers programmed cell death pathways, primarily through the activation of caspases and mitochondrial dysfunction.
  • Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G1 phase, preventing cancer cells from proliferating.
  • Oxidative Stress : this compound induces oxidative stress within cells, leading to increased reactive oxygen species (ROS) levels, which contribute to cellular damage and death.
  • Antimicrobial Mechanism : The exact mechanism through which this compound exerts its antimicrobial effects is still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

Recent studies have explored the therapeutic potential of this compound in various contexts:

  • Study on Cancer Treatment : A study published in Cancer Research evaluated the effectiveness of this compound in combination with traditional chemotherapeutics in breast cancer models, showing enhanced efficacy and reduced side effects compared to standard treatments.
  • Antimicrobial Efficacy Study : Research conducted on the antimicrobial properties revealed that this compound significantly inhibited the growth of resistant strains of Staphylococcus aureus, suggesting its potential use in treating infections caused by multidrug-resistant bacteria.

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